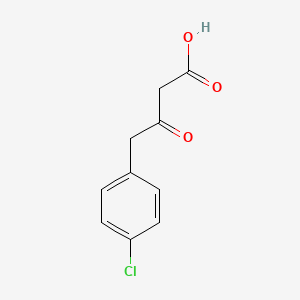
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene
Descripción general
Descripción
“4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . This compound is also known by its IUPAC name, 4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene” is 1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Novel Synthesized Compounds: New compounds, including derivatives with fluoro, bromo, and methoxy groups on the benzene ring, have been synthesized and shown potent antimicrobial activity against various microorganisms, surpassing the effectiveness of some reference drugs (Liaras et al., 2011).
Radiosynthesis Applications
- Preparation of Labeling Agents: The compound has been used in the synthesis of various labeled molecules, such as 1-[18F]fluoromethyl-4-methyl-benzene, demonstrating its potential in creating bifunctional labeling agents for medical imaging (Namolingam et al., 2001).
Synthesis of Organic Compounds
- Organic Synthesis: The compound serves as a precursor in the synthesis of various organic compounds, like Methyl 4-Bromo-2-methoxybenzoate, achieved with a high yield and purity, indicating its versatility in organic synthesis applications (Chen, 2008).
Copolymerization and Material Applications
- Synthesis of Novel Copolymers: It's used in creating novel trisubstituted ethylenes for copolymerization with styrene, indicating its role in developing new materials with specific properties (Hussain et al., 2019).
Natural Product Synthesis
- Synthesis of Biologically Active Compounds: It is used in synthesizing natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies: The compound's derivatives are used in crystal structure analyses, providing insights into molecular interactions and structural properties (Suchetan et al., 2016).
Photodynamic Therapy Applications
- Photodynamic Therapy: Derivatives of the compound are synthesized for use in photodynamic therapy, particularly in cancer treatment, due to their properties like high singlet oxygen quantum yield (Pişkin et al., 2020).
Mesomorphic Property Studies
- Liquid Crystalline Polysiloxanes: The compound's derivatives are investigated for their mesomorphic properties in liquid crystalline polysiloxanes, contributing to materials science research (Hsu et al., 1997).
Propiedades
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWCKDKEQOOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)
![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
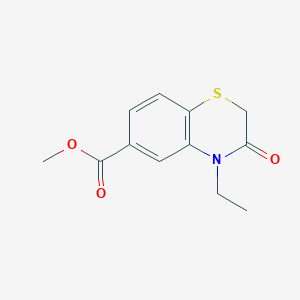




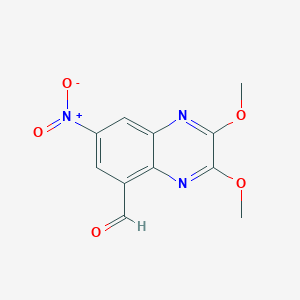
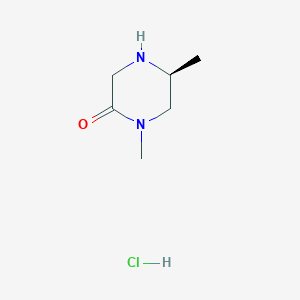
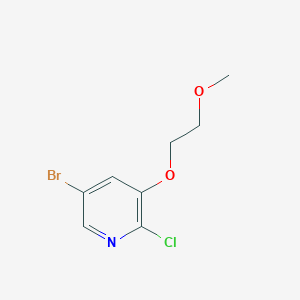
![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)
